Cortisone sodium succinate

Description

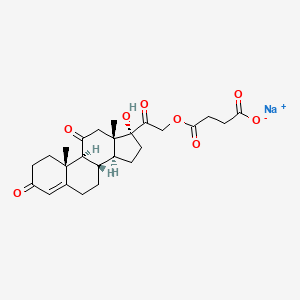

Cortisone sodium succinate is a synthetic glucocorticoid, structurally characterized by a succinate ester group at the 21-position of the cortisone molecule. This modification enhances water solubility, enabling intravenous (IV) or intramuscular (IM) administration for rapid systemic effects. Cortisone itself (17α,21-dihydroxypregn-4-en-3,11,20-trione) is synthesized via multi-step processes involving microbial oxidation and chemical modifications of steroid precursors like progesterone . The sodium succinate esterification allows for faster absorption and shorter duration compared to depot formulations like cortisone acetate. Clinically, it is used for its anti-inflammatory, immunosuppressive, and metabolic effects, particularly in acute settings requiring rapid glucocorticoid action.

Properties

Molecular Formula |

C25H31NaO8 |

|---|---|

Molecular Weight |

482.5 g/mol |

IUPAC Name |

sodium;4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate |

InChI |

InChI=1S/C25H32O8.Na/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h11,16-17,22,32H,3-10,12-13H2,1-2H3,(H,29,30);/q;+1/p-1/t16-,17-,22+,23-,24-,25-;/m0./s1 |

InChI Key |

NIBDJEYURHCAHU-UUMLWTKOSA-M |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)[O-])O)C.[Na+] |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COC(=O)CCC(=O)[O-])O)C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cortisone sodium succinate is synthesized through the esterification of cortisone with succinic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

In industrial settings, this compound is produced by first isolating cortisone from natural sources or synthesizing it through a series of chemical reactions. The cortisone is then reacted with succinic acid in the presence of a dehydrating agent to form this compound. The product is purified through crystallization and filtration processes to obtain a high-purity compound suitable for pharmaceutical use .

Chemical Reactions Analysis

Degradation Pathways and Kinetics

Hydrocortisone sodium succinate degrades via a two-step irreversible first-order reaction :

-

Ester hydrolysis : The succinate ester hydrolyzes to form hydrocortisone alcohol.

-

Alcohol degradation : The alcohol further decomposes, losing its 17-dihydroxyacetone side chain .

Key Observations

-

Rate constants :

-

Mechanism : Intramolecular attack by the carboxylate anion on the ester carbonyl carbon drives hydrolysis .

pH-Dependent Degradation

| pH Level | Stability Observations | Source |

|---|---|---|

| 4.0 | Rapid degradation (≥50% loss in 1 hour), precipitate formation | |

| 5.5–6.5 | ≥92% stability under refrigeration (21 days) | |

| 7.4 | Stable under refrigeration for 14 days |

Temperature and Storage Effects

| Condition | Degradation Rate | Source |

|---|---|---|

| Room temperature (25°C) | 3% after 12 hours, 10% after 48 hours | |

| Elevated temperature (30°C) | 14% after 24 hours |

Forced Degradation Studies

Hydrothis compound undergoes accelerated degradation under extreme conditions:

-

Acidic (pH 2) and basic (pH 12) conditions induce rapid hydrolysis .

-

Oxidative stress (hydrogen peroxide) triggers decomposition, producing distinct chromatographic peaks .

HPLC Analysis

Hypersensitivity Mechanism

Hydrothis compound’s succinate ester may trigger hypersensitivity reactions via rapid succinic acid release during IV administration. This is linked to mast cell activation rather than IgE-mediated pathways .

Stability in Clinical Settings

Scientific Research Applications

Cortisone sodium succinate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to study steroid chemistry and reaction mechanisms.

Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cellular processes.

Medicine: Extensively used in clinical research to develop treatments for inflammatory and autoimmune diseases.

Mechanism of Action

Cortisone sodium succinate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. The resulting changes in gene expression lead to decreased production of pro-inflammatory cytokines and increased production of anti-inflammatory proteins. This mechanism underlies the compound’s anti-inflammatory and immunosuppressive effects .

Comparison with Similar Compounds

Structural and Pharmacokinetic Differences

- Chemical Structure : Hydrocortisone (cortisol) differs from cortisone by the presence of a hydroxyl group (-OH) at the C11 position instead of a ketone (=O). The sodium succinate ester in both compounds improves solubility for parenteral administration.

- Potency : Hydrocortisone has approximately 1.25 times the glucocorticoid potency of cortisone (20 mg hydrocortisone ≈ 25 mg cortisone) .

- Duration of Action : Hydrothis compound has a short half-life (1.5–2 hours), suitable for acute conditions, while this compound may exhibit intermediate duration due to metabolic conversion to active cortisol.

Functional and Clinical Differences

- In contrast, cortisone acetate (a depot form) suppresses macrophage cytotoxicity due to sustained plasma cortisol levels .

Table 1: Key Pharmacokinetic and Functional Comparisons

Comparison with Cortisone Acetate

Formulation and Administration

- Ester Group : Cortisone acetate contains an acetate ester, rendering it poorly water-soluble and suitable for subcutaneous (SC) or IM depot administration.

- Duration: Sustained release leads to prolonged immunosuppression (24+ hours post-injection) compared to the rapid clearance of sodium succinate forms .

Immunosuppressive Effects

Table 2: this compound vs. Cortisone Acetate

| Property | This compound | Cortisone Acetate |

|---|---|---|

| Administration Route | IV/IM | SC/IM (depot) |

| Solubility | High | Low |

| Duration | Intermediate | Prolonged |

| Macrophage Suppression | Not observed | Significant |

Comparison with Methylprednisolone Sodium Succinate

Potency and Clinical Use

- Relative Potency : Methylprednisolone is 5–7 times more potent than hydrocortisone (4 mg ≈ 20 mg hydrocortisone) .

- Clinical Efficacy : In acute asthma, methylprednisolone sodium succinate (40–160 mg) shows comparable efficacy to prodrugs like methylprednisolone suleptanate, with similar tolerability .

Table 3: Methylprednisolone Sodium Succinate Comparison

| Property | This compound | Methylprednisolone Sodium Succinate |

|---|---|---|

| Equivalent Dose (mg) | 25 | 4–5 |

| Potency | Moderate | High |

| Immune Cell Impact | Limited data | Chemotaxis impairment |

Q & A

Q. How do researchers evaluate this compound’s interactions with co-administered drugs?

- Methodology : Conduct in vitro cytochrome P450 inhibition assays and in vivo drug-drug interaction (DDI) studies. Use mechanistic static models or dynamic PBPK simulations to predict clinical relevance. Report findings using CONSORT or STREGA guidelines .

Data Presentation and Reporting

- Tables/Figures : Include dose-response curves, PK/PD heatmaps, and structural elucidation spectra. Label axes clearly (e.g., "Plasma Concentration (μg/mL) vs. Time (h)") and provide error bars for reproducibility .

- Statistical Analysis : Specify tests used (e.g., Student’s t-test, Mann-Whitney U) and adjust for multiple comparisons (Bonferroni correction). Report effect sizes and confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.